Cas no 916420-52-5 (3-methyl-5-(trifluoromethoxy)benzoyl Chloride)
3-methyl-5-(trifluoromethoxy)benzoyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-5-(trifluoromethoxy)benzoyl chloride
- 916420-52-5
- 3-METHYL-5-(TRIFLUOROMETHOXY)BENZOYLCHLORIDE
- MFCD09025371
- AKOS015956786
- DB-152124
- SCHEMBL2568890
- JS-4605
- 3-methyl-5-(trifluoromethoxy)benzoyl Chloride
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- MDL: MFCD09025371
- Inchi: 1S/C9H6ClF3O2/c1-5-2-6(8(10)14)4-7(3-5)15-9(11,12)13/h2-4H,1H3
- InChI Key: CCKDSMKGHHIBFA-UHFFFAOYSA-N
- SMILES: ClC(C1C=C(C=C(C)C=1)OC(F)(F)F)=O
Computed Properties
- Exact Mass: 238.0008416g/mol
- Monoisotopic Mass: 238.0008416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26.3Ų
3-methyl-5-(trifluoromethoxy)benzoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M106850-1g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride |
916420-52-5 | 1g |
$ 275.00 | 2022-06-04 | ||
| TRC | M106850-2.5g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride |
916420-52-5 | 2.5g |
$ 460.00 | 2022-06-04 | ||
| abcr | AB263765-1 g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride, 97%; . |
916420-52-5 | 97% | 1g |
€118.30 | 2023-04-27 | |
| abcr | AB263765-5 g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride, 97%; . |
916420-52-5 | 97% | 5g |
€275.00 | 2023-04-27 | |
| abcr | AB263765-10 g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride, 97%; . |
916420-52-5 | 97% | 10g |
€469.00 | 2023-04-27 | |
| Apollo Scientific | PC302733-1g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride |
916420-52-5 | 96% | 1g |
£41.00 | 2025-02-21 | |
| Apollo Scientific | PC302733-5g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride |
916420-52-5 | 96% | 5g |
£132.00 | 2025-02-21 | |
| Apollo Scientific | PC302733-10g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride |
916420-52-5 | 96% | 10g |
£241.00 | 2025-02-21 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32689-1g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride, 97% |
916420-52-5 | 97% | 1g |
¥435.00 | 2021-11-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32689-5g |
3-Methyl-5-(trifluoromethoxy)benzoyl chloride, 97% |
916420-52-5 | 97% | 5g |
¥1743.00 | 2021-11-09 |
3-methyl-5-(trifluoromethoxy)benzoyl Chloride Suppliers
3-methyl-5-(trifluoromethoxy)benzoyl Chloride Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3-methyl-5-(trifluoromethoxy)benzoyl Chloride
Introduction to 3-methyl-5-(trifluoromethoxy)benzoyl Chloride (CAS No. 916420-52-5) and Its Applications in Modern Chemical Biology
3-methyl-5-(trifluoromethoxy)benzoyl Chloride, identified by the chemical identifier CAS No. 916420-52-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features—including a methyl group at the third position and a trifluoromethoxy substituent at the fifth position of the benzoyl chloride backbone—exhibits distinct chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The benzoyl chloride moiety is a well-known functional group in organic synthesis, widely recognized for its ability to participate in various reactions such as acylation, condensation, and esterification. The introduction of electron-withdrawing groups like the trifluoromethoxy (–OCHF₃) moiety enhances the reactivity and electronic properties of the benzene ring, making it particularly useful in designing molecules with tailored biological activities. The presence of the methyl group further influences the steric and electronic environment, contributing to the compound's versatility in medicinal chemistry applications.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex biological pathways. 3-methyl-5-(trifluoromethoxy)benzoyl Chloride has emerged as a key intermediate in synthesizing bioactive molecules, particularly those aimed at modulating enzyme activity and receptor interactions. Its structural motif is reminiscent of several pharmacophores found in approved drugs, suggesting potential applications in developing next-generation therapeutics.
One of the most compelling aspects of this compound is its utility in constructing heterocyclic scaffolds, which are prevalent in many biologically active compounds. The trifluoromethoxy group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in optimizing drug-like properties. For instance, studies have demonstrated its incorporation into kinase inhibitors, where the electron-withdrawing nature of fluorine atoms improves interactions with target proteins.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 3-methyl-5-(trifluoromethoxy)benzoyl Chloride derivatives with high accuracy. These virtual screening approaches have identified promising lead compounds for further optimization, streamlining the drug discovery process. Moreover, synthetic methodologies have been refined to facilitate large-scale production of this intermediate, ensuring its availability for industrial applications.
The compound's reactivity also makes it a valuable tool in peptide coupling reactions. The benzoyl chloride functionality readily reacts with primary amines to form amides, a critical step in constructing peptide-based drugs. Given the growing interest in peptide therapeutics for treating neurological disorders and cancer, 3-methyl-5-(trifluoromethoxy)benzoyl Chloride could serve as a building block for novel peptide analogs with enhanced stability and bioavailability.
In addition to its pharmaceutical applications, this compound has found utility in materials science. The incorporation of fluorinated aromatic moieties into polymers can improve their thermal stability and chemical resistance. Researchers are exploring its potential as a monomer or crosslinking agent in advanced polymer formulations designed for high-performance applications.
The synthesis of 3-methyl-5-(trifluoromethoxy)benzoyl Chloride involves multi-step organic transformations that highlight modern synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical methodologies. These processes not only showcase the compound's synthetic versatility but also contribute to the development of greener synthetic routes by minimizing waste generation.
As interest in fluorinated compounds continues to grow due to their unique physicochemical properties, CAS No. 916420-52-5 is poised to play an increasingly important role in both academic research and industrial applications. Its structural features offer a balance between reactivity and stability, making it an ideal candidate for diverse chemical biology investigations.
Future research directions may explore derivatives of this compound with modified substitution patterns or additional functional groups to expand their therapeutic potential. Innovations in synthetic chemistry will continue to unlock new possibilities for utilizing 3-methyl-5-(trifluoromethoxy)benzoyl Chloride as a cornerstone intermediate in drug discovery and material science.
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